
5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole is a compound known for its energetic properties It is characterized by the presence of azidomethyl groups attached to a bi-1,2,4-oxadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole typically involves the following steps :
Starting Material: The process begins with 3,4-diaminofurazan (DAF).
Chloroacetylation: DAF is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C to form 5,5-bis(chloromethyl)-3,3’-bi-1,2,4-oxadiazole.
Azidation: The chloromethyl derivative is then reacted with sodium azide to yield 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the energetic nature of the compound, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Thermal Decomposition: The compound can decompose under heat, releasing nitrogen gas and forming other nitrogen-rich compounds.
Common Reagents and Conditions
Sodium Azide: Used in the azidation step.
Chloroacetyl Chloride: Used in the chloroacetylation step.
Dimethylformamide (DMF): Solvent used in the synthesis.
Major Products
Nitrogen Gas: Released during thermal decomposition.
Various Nitrogen-Rich Compounds: Formed during decomposition and other reactions.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole has several scientific research applications :
Energetic Materials: Due to its high nitrogen content and energetic properties, it is studied for use in explosives and propellants.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole primarily involves its decomposition under specific conditions . The azido groups decompose to release nitrogen gas, which contributes to the compound’s energetic properties. The molecular targets and pathways involved in its decomposition include the breaking of nitrogen-nitrogen bonds and the formation of stable nitrogen molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,5-oxadiazole: Similar in structure but with a different oxadiazole ring.
5,5’-Bis(nitratomethyl)-3,3’-bi-1,2,4-oxadiazole: Contains nitratomethyl groups instead of azidomethyl groups.
Eigenschaften
CAS-Nummer |
351994-92-8 |
|---|---|
Molekularformel |
C6H4N10O2 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
5-(azidomethyl)-3-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H4N10O2/c7-15-9-1-3-11-5(13-17-3)6-12-4(18-14-6)2-10-16-8/h1-2H2 |
InChI-Schlüssel |
RJTCUYVZKNVVKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=NO1)C2=NOC(=N2)CN=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
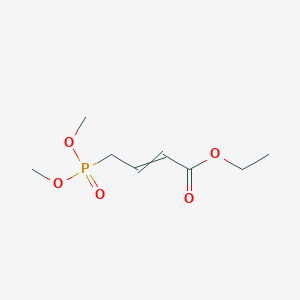
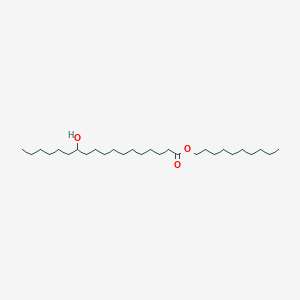
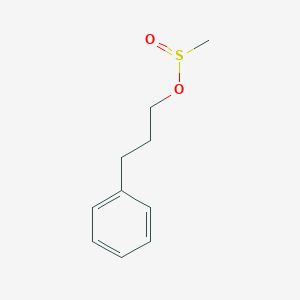
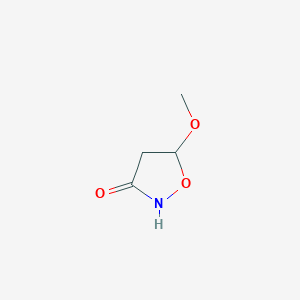
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
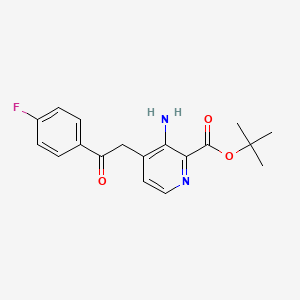
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
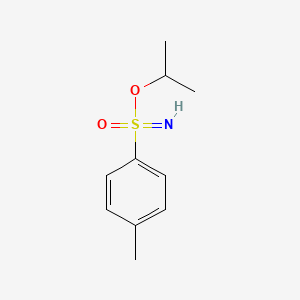
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
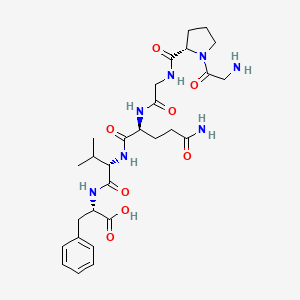

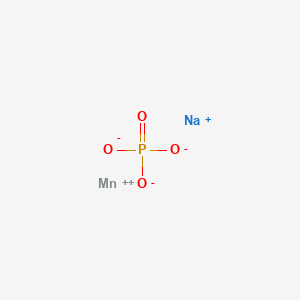
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
